4-Ethoxy-3,5-diiodopyridine chemical properties
4-Ethoxy-3,5-diiodopyridine chemical properties
An In-Depth Technical Guide to 4-Ethoxy-3,5-diiodopyridine: Properties, Synthesis, and Applications
Introduction
4-Ethoxy-3,5-diiodopyridine is a halogenated, alkoxy-substituted pyridine derivative. Its molecular architecture, featuring a pyridine core functionalized with two iodine atoms at the 3 and 5 positions and an ethoxy group at the 4-position, makes it a highly valuable and versatile building block in modern organic synthesis. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, with numerous FDA-approved drugs incorporating this heterocycle[1]. The presence of iodine atoms serves as a crucial handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, while the ethoxy group modulates the electronic properties and solubility of the molecule and its downstream derivatives.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Ethoxy-3,5-diiodopyridine, with a focus on its utility for researchers in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-Ethoxy-3,5-diiodopyridine are summarized below. As a specialized research chemical, extensive experimental data is not always publicly available; therefore, some properties are calculated or inferred based on its structure.
Table 1: Physicochemical Properties of 4-Ethoxy-3,5-diiodopyridine
| Property | Value | Source / Method |
| IUPAC Name | 4-Ethoxy-3,5-diiodopyridine | --- |
| CAS Number | 767333-76-6 | [2] |
| Molecular Formula | C₇H₇I₂NO | Calculated |
| Molecular Weight | 362.95 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from related iodopyridines[3][4] |
| Melting Point | Not reported; likely >90 °C | Inferred from 4-iodopyridine (94-99 °C)[4] |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Dichloromethane, Ethyl Acetate) | General chemical principles |
| Hydrogen Bond Acceptors | 2 (N, O) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
graph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, size="4,3", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; I_C3 [label="I", pos="2.8,-2.8!"]; I_C5 [label="I", pos="-2.8,-2.8!"]; O_C4 [label="O", pos="0,-4.2!"]; C_ethoxy1 [label="CH₂", pos="0,-5.4!"]; C_ethoxy2 [label="CH₃", pos="0,-6.8!"]; // Bond edges N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C3 -- I_C3 [label=""]; C5 -- I_C5 [label=""]; C4 -- O_C4 [label=""]; O_C4 -- C_ethoxy1 [label=""]; C_ethoxy1 -- C_ethoxy2 [label=""]; // Aromaticity representation (approximated with double bonds) edge [style=bold]; N1 -- C6; C2 -- C3; C4 -- C5;
}
Caption: 2D Structure of 4-Ethoxy-3,5-diiodopyridine.
Spectroscopic Analysis (Predicted)
While specific spectra for this compound are not widely published, key features can be predicted:
-
¹H NMR: The spectrum would show a singlet for the two equivalent aromatic protons at C2 and C6, likely in the δ 8.0-8.5 ppm region. The ethoxy group would present as a quartet (CH₂) around δ 4.0-4.5 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm.
-
¹³C NMR: The spectrum would show distinct signals for the pyridine ring carbons. The carbon atoms bonded to iodine (C3 and C5) would appear at a characteristic upfield shift compared to their non-iodinated counterparts due to the heavy atom effect. The C4 carbon, bonded to the oxygen, would be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 363, with a characteristic isotopic pattern due to the presence of two iodine atoms.
Synthesis and Reactivity
Proposed Synthesis
A robust and logical synthesis for 4-Ethoxy-3,5-diiodopyridine starts from the readily available 4-hydroxypyridine. The synthesis involves a two-step sequence: regioselective di-iodination followed by etherification.
Caption: Proposed two-step synthesis pathway.
Step-by-Step Protocol:
Step 1: Synthesis of 3,5-Diiodo-4-hydroxypyridine This step is adapted from a patented method utilizing an in-situ generation of iodine, which offers advantages in terms of reagent cost and process simplicity[5].
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-hydroxypyridine (1.0 eq) and sodium iodide (NaI, 2.2 eq) in a suitable solvent system, such as aqueous methanol.
-
Reaction: Cool the mixture in an ice bath. Prepare a solution of sodium chlorite (NaClO₂) and sodium hypochlorite (NaClO) in water. Add this oxidizing solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C. The oxidants react with NaI to generate iodine in situ, which then electrophilically substitutes the pyridine ring at the electron-rich 3 and 5 positions.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine.
-
Isolation: Adjust the pH of the solution to ~7. The product, 3,5-Diiodo-4-hydroxypyridine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 4-Ethoxy-3,5-diiodopyridine (Williamson Ether Synthesis) This is a standard etherification procedure.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend 3,5-Diiodo-4-hydroxypyridine (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), in a dry, polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Reaction: Add ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I) (1.2 eq) to the suspension. Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Ethoxy-3,5-diiodopyridine.
Core Reactivity
The reactivity of 4-Ethoxy-3,5-diiodopyridine is dominated by the two carbon-iodine bonds, which are prime sites for transition-metal-catalyzed cross-coupling reactions. The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by palladium(0) catalysts, which is the key initiating step in many coupling cycles. This makes the molecule an excellent scaffold for building more complex structures.
Caption: Key cross-coupling reactions using the title compound.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 3,5-diaryl-4-ethoxypyridine derivatives[6].
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, yielding 3,5-dialkynyl-4-ethoxypyridine structures.
-
Heck Coupling: Reaction with alkenes to form new C-C double bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of diverse amino functionalities.
-
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
The ability to perform sequential or one-pot double cross-coupling reactions allows for the rapid and efficient construction of complex, symmetrically or asymmetrically substituted pyridine cores.
Applications in Research and Drug Development
Halogenated pyridines are cornerstone intermediates in the synthesis of pharmaceuticals and functional materials. The specific structure of 4-Ethoxy-3,5-diiodopyridine positions it as a key precursor for several advanced applications.
-
Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a central heterocyclic core. For example, substituted aminopyridines have been identified as potent and selective Met kinase inhibitors for cancer therapy[7]. The 4-ethoxy-3,5-diiodopyridine core allows for the systematic exploration of chemical space at the 3 and 5 positions to optimize binding affinity and selectivity against specific kinase targets. The R-enantiomer of one complex dichloropyridin-4-yl ethoxy derivative showed significantly higher potency against fibroblast growth factor receptor 1 (FGFR1) than its S-enantiomer, highlighting the importance of this type of scaffold[8].
-
Intermediate for Bioactive Compounds: The precursor, 3,5-diiodo-4-hydroxypyridine, is a documented intermediate in the synthesis of novel HIV protease inhibitors[5]. The ethoxy derivative provides an alternative with modified physicochemical properties (e.g., lipophilicity, metabolic stability) that can be advantageous in drug design.
-
Precursor for Functional Materials: 4-Alkoxypyridines are widely used as intermediates for soft materials like liquid crystals[9]. The diiodo functionality allows for the attachment of rigid, mesogenic groups via cross-coupling, enabling the design of novel materials with specific electronic or optical properties.
Safety and Handling
No specific toxicological data for 4-Ethoxy-3,5-diiodopyridine is available. Therefore, it must be handled with the utmost care, assuming it is a hazardous substance. The safety precautions for related iodinated and chlorinated pyridines should be followed.[10][11]
-
Hazard Classification: Based on similar compounds, it should be considered toxic if swallowed, in contact with skin, or if inhaled[10]. It may cause skin and serious eye irritation[11].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably within a chemical fume hood[12].
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust. Keep the container tightly closed and store in a cool, dry, and well-ventilated place, potentially under an inert gas[10].
-
First Aid:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately[12].
-
If on Skin: Wash with plenty of soap and water. Remove all contaminated clothing immediately[11].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[12].
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth[10].
-
Conclusion
4-Ethoxy-3,5-diiodopyridine is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. Its key features—a biologically relevant pyridine core, an electronically-modulating ethoxy group, and two highly reactive iodine atoms—provide a powerful platform for chemical innovation. The synthetic accessibility and versatile reactivity of this compound make it an invaluable tool for researchers aiming to construct complex molecular architectures with tailored biological or physical properties. As the demand for novel, functionalized heterocyclic compounds continues to grow, the importance of building blocks like 4-Ethoxy-3,5-diiodopyridine will undoubtedly increase.
References
- TCI EUROPE N.V. (2025, January 28). SAFETY DATA SHEET: 4-Bromopyridine Hydrobromide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Chloro-4-iodopyridine.
- BLD Pharm. (n.d.). 4-Ethoxy-3,5-diiodopyridine.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis.
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251-4.
- Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
- Ranjbar Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity. Journal of Chemical Reviews.
- Asif, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.
- Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 225-235.
- Sigma-Aldrich. (n.d.). 4-Iodopyridine 96%.
- Oladimeji, P., et al. (2019). Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1. RSC Publishing.
- Zhang, H., et al. (2025). Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. European Journal of Medicinal Chemistry.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 767333-76-6|4-Ethoxy-3,5-diiodopyridine|BLD Pharm [bldpharm.com]
- 3. chempanda.com [chempanda.com]
- 4. 4-碘吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
